BenchChemオンラインストアへようこそ!

N-(4-chlorobenzyl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide

Bacterial RNA polymerase inhibition Ureido‑heterocyclic SAR Antimicrobial lead optimisation

N-(4-chlorobenzyl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide (CAS 955689-27-7) is a fully synthetic 2‑ureido‑1,3‑thiazole‑4‑carboxamide derivative bearing two distinct chloro‑substituted phenyl groups: a 3‑chlorophenyl moiety attached via a urea linkage at the thiazole 2‑position and a 4‑chlorobenzyl amide at the 4‑carboxamide position. The compound is listed in public screening‑collection databases as a thiazole‑based probe molecule, and its core scaffold has been patented for cyclin‑dependent kinase (CDK) inhibition applications.

Molecular Formula C18H14Cl2N4O2S
Molecular Weight 421.3
CAS No. 955689-27-7
Cat. No. B2677668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide
CAS955689-27-7
Molecular FormulaC18H14Cl2N4O2S
Molecular Weight421.3
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H14Cl2N4O2S/c19-12-6-4-11(5-7-12)9-21-16(25)15-10-27-18(23-15)24-17(26)22-14-3-1-2-13(20)8-14/h1-8,10H,9H2,(H,21,25)(H2,22,23,24,26)
InChIKeyPSLVMPPOQZDEIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorobenzyl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide (CAS 955689-27-7): Procurement-Grade Chemical Identity and Availability Profile


N-(4-chlorobenzyl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide (CAS 955689-27-7) is a fully synthetic 2‑ureido‑1,3‑thiazole‑4‑carboxamide derivative bearing two distinct chloro‑substituted phenyl groups: a 3‑chlorophenyl moiety attached via a urea linkage at the thiazole 2‑position and a 4‑chlorobenzyl amide at the 4‑carboxamide position. The compound is listed in public screening‑collection databases as a thiazole‑based probe molecule, and its core scaffold has been patented for cyclin‑dependent kinase (CDK) inhibition applications [1]. The compound is commercially available from multiple specialty chemical suppliers at research‑grade purity (typically 95–98% by HPLC), making it procurement‑ready for lead‑optimisation or SAR expansion studies.

Why N-(4-Chlorobenzyl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide Cannot Be Casually Substituted with Other 2‑Ureido‑Thiazole Analogs


In‑class substitution of 2‑ureido‑thiazole‑4‑carboxamide derivatives is precluded by the extreme sensitivity of target affinity to the regiochemistry and electronic character of the N‑phenyl‑ureido substituent. Published SAR from ureido‑heterocyclic carboxylic acid series indicates that the introduction of a chlorine atom specifically at the 3‑position of the phenyl‑ureido ring results in a dramatic increase in inhibitory potency compared to the unsubstituted phenyl analog, an effect more pronounced than that observed for other scaffold modifications [1]. Consequently, analogs bearing a 4‑chlorophenyl, 3,4‑dichlorophenyl, or 3‑methylphenyl ureido group cannot be presumed equipotent, and procurement of the exact 3‑chlorophenyl derivative is essential for maintaining assay‑specific activity profiles.

Quantitative Differentiation Evidence for N-(4-Chlorobenzyl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide Against Its Closest Analogs


3‑Chloro vs. Unsubstituted Phenyl‑Ureido SAR: Class‑Level Potency Gain in RNA Polymerase Inhibition

In a scaffold‑expansion study of ureido‑heterocyclic‑carboxylic acids targeting bacterial RNA polymerase, the introduction of a chlorine substituent at the 3‑position of the phenyl‑ureido ring (compound 4) led to a dramatic increase in inhibitory potency relative to the unsubstituted phenyl analog (compound 3). The study explicitly notes that this potency gain was more pronounced for RNAP inhibition than for other targets, establishing a class‑level SAR that favours 3‑chlorophenyl‑ureido derivatives [1]. While the exact target compound (CAS 955689-27-7) was not directly tested in that study, the conserved 2‑(3‑(3‑chlorophenyl)ureido)thiazole‑4‑carboxamide core maps directly onto the pharmacophore shown to be beneficial.

Bacterial RNA polymerase inhibition Ureido‑heterocyclic SAR Antimicrobial lead optimisation

CDK2/Cyclin A Kinase Inhibition Class Membership: Patent‑Backed Therapeutic Rationale but No Compound‑Specific IC₅₀ Available

The 2‑ureido‑thiazole‑4‑carboxamide chemotype is claimed in US Patent US6863647B2 as possessing CDK2/cyclin A inhibitory activity and utility as an antitumor agent [1]. The patent discloses generic formula (I) that encompasses the target compound CAS 955689-27-7. However, the patent does not provide a dedicated IC₅₀ value for this specific derivative. The presence of the compound within a granted composition‑of‑matter patent for CDK inhibition supports its relevance in oncology research, but direct quantitative differentiation from other enumerated examples (e.g., N‑(4‑chlorobenzyl)‑2‑(3‑(4‑chlorophenyl)ureido)thiazole‑4‑carboxamide) is absent from the public record. Procurement should therefore be guided by the need to explore the SAR of the 3‑chlorophenyl‑ureido group in CDK‑inhibitor programs rather than by demonstrated potency superiority.

CDK inhibition Oncology Kinase inhibitor scaffolds

Differential Physicochemical and Synthetic Accessibility vs. Cyclohexylmethyl Congener

A structurally documented close analog, 2‑(3‑(3‑chlorophenyl)ureido)‑N‑(cyclohexylmethyl)thiazole‑4‑carboxamide (CAS not specified but commercially referenced), replaces the 4‑chlorobenzyl amide tail with a cyclohexylmethyl group . While no direct solubility or permeability data are available for either compound, the target compound’s 4‑chlorobenzyl substituent is expected to confer higher aromatic π‑stacking potential and different logP compared to the fully saturated cyclohexylmethyl analog. Furthermore, the target compound’s amide disconnection (4‑chlorobenzylamine + 2‑ureido‑thiazole‑4‑carboxylic acid) is straightforward under standard amide coupling conditions, enabling rapid analogue synthesis for SAR iteration . This synthetic efficiency provides a logistical advantage over congeners requiring more complex amine building blocks.

Medicinal chemistry Solubility Crystallinity Synthetic tractability

Optimal Application Scenarios for N-(4-Chlorobenzyl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide Based on Verifiable Evidence


SAR Probe for 3‑Chlorophenyl‑Ureido Pharmacophore Mapping in Bacterial RNA Polymerase Inhibitor Design

Based on the class‑level SAR showing that a 3‑chloro substituent on the phenyl‑ureido moiety dramatically enhances RNA polymerase inhibition [1], this compound serves as a direct probe to confirm the transferability of that SAR to the thiazole‑4‑carboxamide scaffold. Users can compare its activity against the unsubstituted phenyl‑ureido or 4‑chlorophenyl‑ureido analogs in standard RNAP inhibition assays (e.g., E. coli RNAP runoff transcription assay) to define the contribution of the 3‑Cl group within their target series.

CDK2/Cyclin A Kinase Inhibitor Library Construction and Initial Screening

The compound is explicitly within the generic scope of US6863647B2, which claims 2‑ureido‑thiazole derivatives as CDK2/cyclin A inhibitors [1]. Procurement of CAS 955689-27-7 is appropriate for constructing a focused kinase‑inhibitor screening library, particularly for academic or CRO groups wishing to validate the CDK‑inhibitory activity of the 3‑chlorophenyl‑ureido sub‑series. Researchers should anticipate performing their own dose–response profiling (e.g., ADP‑Glo™ or fluorescence‑polarization CDK2/cyclin A assay) to generate quantitative IC₅₀ values before advancing the compound.

Synthetic Chemistry Benchmarking and Amide‑Bond Diversification Platform

Owing to its straightforward retrosynthesis (coupling of 2‑(3‑(3‑chlorophenyl)ureido)thiazole‑4‑carboxylic acid with 4‑chlorobenzylamine), this compound can serve as a benchmarking standard for automated amide‑coupling protocol development [1]. Its dual chloro‑substituted aromatic groups also make it a useful model compound for evaluating parallel purification methods (e.g., mass‑directed HPLC, flash chromatography) due to its distinct UV chromophore and mass spectrometric behaviour.

Negative Control for 4‑Chlorophenyl‑Ureido Series in Cellular Phenotypic Assays

When profiling related analogs that possess a 4‑chlorophenyl‑ureido group (e.g., N‑(4‑chlorobenzyl)‑2‑(3‑(4‑chlorophenyl)ureido)thiazole‑4‑carboxamide), the target compound may be employed as a selectivity control to assess the impact of shifting the chlorine atom from the para to the meta position. Although no published cellular data exist for either compound, the procurement of both isomers enables internally controlled side‑by‑side testing in viability or reporter‑gene assays, providing the user community with functional differentiation data that can later be submitted to public repositories.

Quote Request

Request a Quote for N-(4-chlorobenzyl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.